N-(4-(N-((1-isonicotinoylpiperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
An efficient, eco-friendly, and green synthesis method has been reported for spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives, which includes our compound X . The synthesis was carried out in ethanol at room temperature, resulting in up to 90% yield. Spectroscopic methods were used to verify the molecular structures of the synthesized compounds.Scientific Research Applications
Antibiotic Development and Antimicrobial Evaluation
Antimicrobial Agents : Compounds incorporating sulfamoyl moieties have been synthesized and evaluated for their antimicrobial properties. For example, new heterocyclic compounds bearing a sulfamoyl moiety were synthesized for use as antimicrobial agents, showing promising results against various bacterial and fungal strains (Darwish et al., 2014).
Enzyme-Linked Immunosorbent Assay (ELISA) Development : Broad specificity antibodies for sulfonamide antibiotics were generated to develop a highly sensitive ELISA for analyzing milk samples. This showcases the application of sulfonamide derivatives in developing detection methods for antibiotics, particularly in food safety and veterinary medicine (Adrián et al., 2009).
Cancer Research and Therapy
Antitumor Properties : Sulfonamide-derived compounds, including those with sulfamoyl groups, have been explored for their antitumor properties. They have been investigated as carbonic anhydrase inhibitors with potential applications in cancer therapy, highlighting their role in designing novel therapeutic approaches for treating hypoxic tumors (Winum et al., 2003).
Material Science and Environmental Applications
Nanofiltration Membranes : Novel sulfonated thin-film composite nanofiltration membranes have been developed with improved water flux for the treatment of dye solutions, demonstrating the application of sulfonated compounds in creating more efficient and environmentally friendly water treatment technologies (Liu et al., 2012).
Mechanism of Action
Target of Action
The primary target of the compound N-(4-(N-((1-isonicotinoylpiperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide is the human MLKL (Mixed Lineage Kinase Domain-Like Protein) . MLKL is a key component in the necroptosis pathway, a form of programmed cell death .
Mode of Action
This compound acts as an inhibitor of the human MLKL . It covalently modifies Cys88, a critical residue in the MLKL, thereby blocking its function . This inhibition prevents the formation of the necrosome complex, a crucial step in the necroptosis pathway .
Biochemical Pathways
The compound this compound affects the necroptosis pathway. By inhibiting MLKL, it prevents the formation of the necrosome complex, which is essential for the execution of necroptosis . The downstream effects include the prevention of cell death via necroptosis, potentially influencing disease processes where this form of cell death is implicated .
Pharmacokinetics
It is mentioned that the compound is cell-permeable , suggesting it can cross cell membranes and reach its target within cells.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of necroptosis. By blocking the function of MLKL, it prevents the execution of this form of programmed cell death . This could potentially have therapeutic implications in diseases where necroptosis plays a role.
Properties
IUPAC Name |
2-methyl-N-[4-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methylsulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-16(2)21(27)25-19-3-5-20(6-4-19)31(29,30)24-15-17-9-13-26(14-10-17)22(28)18-7-11-23-12-8-18/h3-8,11-12,16-17,24H,9-10,13-15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSAXYAOBXNRJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.